N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide
Description
Historical Development and Research Background
The emergence of N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide represents the culmination of three decades of progress in heterocyclic chemistry. Piperidine derivatives first gained prominence in the 1990s with the development of protease inhibitors for HIV treatment. The incorporation of cyclopropane rings became systematic in the 2010s, particularly following advancements in transition-metal-catalyzed cyclopropanation techniques.
A critical milestone occurred in 2022 with the publication of modular synthesis protocols for cyclopropane-fused N-heterocycles, which demonstrated the feasibility of combining piperidine cores with strained carbocycles. This methodology directly enabled the rational design of compounds featuring both piperidine and cyclopropane sulfonyl groups, as seen in the target molecule.
The specific combination of a sulfonylated piperidine with cyclopropane diamide functionality first appeared in patent literature circa 2020, with early examples showing promise as kinase inhibitors. Structural analogs of this compound have since been investigated for their ability to modulate protein-protein interactions, particularly in oncology targets.
Significance in Medicinal Chemistry Innovation
This compound exemplifies four key innovations in modern drug design:
- Conformational Restriction : The cyclopropane ring imposes torsional strain (≈27.5 kcal/mol), locking adjacent functional groups into bioactive conformations while maintaining metabolic stability.
- Sulfonyl Group Utility : The cyclopropanesulfonyl moiety enhances aqueous solubility (predicted LogP = 1.8) compared to traditional aryl sulfonamides, addressing a common limitation in CNS-targeted agents.
- Stereochemical Complexity : With three contiguous stereocenters, the molecule enables precise spatial arrangement of pharmacophoric elements, critical for selective target engagement.
- Synthetic Modularity : The structure permits late-stage diversification at three positions - the piperidine nitrogen, cyclopropane ring, and diamide termini.
Recent computational studies suggest the compound's structural features may overcome limitations observed in first-generation piperidine-based therapeutics, particularly regarding P-glycoprotein efflux and CYP450 inhibition.
Structure-Based Classification in Chemical Taxonomy
The compound belongs to three distinct chemical classes:
| Classification Level | Description | Structural Basis |
|---|---|---|
| Primary | Piperidine derivative | 6-membered saturated nitrogen heterocycle |
| Secondary | Cyclopropane sulfonamide | Sp³-hybridized C3 ring with SVI center |
| Tertiary | Ethanediamide | Two amide groups on ethane backbone |
Key structural parameters derived from analogous compounds:
| Parameter | Value | Source |
|---|---|---|
| Piperidine puckering amplitude (Q) | 0.56 Å | |
| Cyclopropane C-C bond length | 1.51 Å | |
| Sulfonamide S-N bond length | 1.63 Å | |
| Amide torsion angle (ω) | 178.9° |
The orthogonal orientation of the sulfonyl group relative to the piperidine plane creates a distinctive electrostatic potential surface, with computed partial charges of +0.32 e on the sulfonyl oxygen and -0.28 e on the amide nitrogen.
Research Gaps and Scientific Opportunities
While preliminary data exists for structural analogs, specific knowledge gaps regarding this compound include:
- Synthetic Scalability : Current routes require 7-9 steps with an overall yield of 12-18%. Development of convergent strategies could improve efficiency.
- Chiral Resolution : The compound exists as four stereoisomers, but no enantioselective synthesis has been reported.
- Computational Modeling : Force field parameters for the cyclopropane-piperidine system remain underdeveloped, limiting molecular dynamics simulations.
- Bioprofile Characterization : Over 85% of published studies focus on synthetic methodology rather than biological evaluation.
Emerging opportunities include:
- Application in targeted protein degradation via PROteolysis-TArgeting Chimeras (PROTACs), leveraging the compound's dual hydrogen bonding capacity
- Development as a positron emission tomography (PET) tracer through incorporation of fluorine-18 at the cyclopropane ring
- Exploration of supramolecular assembly properties for drug delivery systems
Properties
IUPAC Name |
N'-cyclopropyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c18-13(14(19)16-11-1-2-11)15-9-10-5-7-17(8-6-10)22(20,21)12-3-4-12/h10-12H,1-9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNWDTXNBXBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropane Group: The cyclopropane group is introduced via cyclopropanation reactions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Final Coupling: The final step involves coupling the piperidine derivative with the cyclopropylethanediamide moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide): Shares a cyclopropane-carboxamide group but differs in the piperidine substitution (phenethyl vs. cyclopropanesulfonyl) and the absence of an ethanediamide backbone .
- Butyrfentanyl and Crotonylfentanyl : Fentanyl analogs with aliphatic acyl groups; these lack sulfonyl and ethanediamide groups, demonstrating how acyl chain length modulates µ-opioid receptor (MOR) affinity .
- Other Ethanediamides : Compounds like N,N'-diaryl ethanediamides (e.g., oxalamides) are studied for their CNS activity, but they typically lack piperidine or sulfonyl groups .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Pharmacological Target |
|---|---|---|---|
| Target Compound | Piperidine-ethanediamide | Cyclopropanesulfonyl, N-cyclopropyl | Unknown (hypothetical: CNS receptors) |
| Cyclopropylfentanyl | 4-Anilidopiperidine | Cyclopropanecarboxamide, phenethyl | µ-opioid receptor |
| Butyrfentanyl | 4-Anilidopiperidine | Butyryl group | µ-opioid receptor |
| N,N'-Diphenylethanediamide | Ethanediamide | Phenyl groups | Serotonin receptors |
Pharmacological and Metabolic Differences
- Receptor Affinity: Cyclopropylfentanyl and other fentanyl analogs exhibit high MOR affinity due to their 4-anilidopiperidine core . The target compound’s ethanediamide and sulfonyl groups may shift selectivity toward non-opioid targets (e.g., ion channels or enzymes), though experimental data are lacking.
- Metabolic Stability : Cyclopropane rings in cyclopropylfentanyl reduce oxidative metabolism, prolonging half-life . The sulfonyl group in the target compound may enhance solubility and resistance to esterase-mediated hydrolysis compared to carboxamides.
- Toxicity: Cyclopropylfentanyl’s high potency correlates with respiratory depression risks . The target compound’s toxicity profile is unknown but could differ due to its distinct pharmacophore.
Biological Activity
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 347.4 g/mol. The compound features a piperidine ring substituted with a cyclopropanesulfonyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O2S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2380060-87-5 |
The compound exhibits biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor. It has been shown to act as an agonist with selectivity for G_q signaling pathways, which are critical in various physiological processes including mood regulation and appetite control .
Key Findings:
- Agonist Activity : Demonstrated selective agonism at the 5-HT2C receptor with an EC50 of approximately 23 nM in calcium flux assays.
- Functional Selectivity : The compound shows a preference for G_q-mediated signaling over β-arrestin recruitment, indicating potential for fewer side effects compared to other agonists .
In Vitro Studies
In vitro studies have highlighted the compound's efficacy in modulating neurotransmitter systems. The following table summarizes key findings from biological evaluations:
Case Studies and Applications
- Antipsychotic Potential : Research indicates that compounds similar to this compound can exhibit antipsychotic-like effects. For example, the N-benzyl compound in related studies demonstrated significant activity against hyperactivity induced by amphetamines, suggesting therapeutic potential in treating psychotic disorders .
- Serotonergic Modulation : The selectivity for 5-HT2C receptors positions this compound as a candidate for further investigation in conditions such as obesity and depression, where serotonergic pathways play a crucial role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
